Relevant Papers One relevant paper titled “Isothiocyanates (ITCs) 1-(Isothiocyanatomethyl)-4-phenylbenzene and 1-Isothiocyanato-3,5-bis (trifluoromethyl)benzene—Aldehyde Dehydrogenase (ALDH) Inhibitors, Decreases Cisplatin Tolerance and Migratory Ability of NSCLC” was found . This paper discusses the anticancer properties of structurally diverse isothiocyanates against non-small-cell lung cancer (NSCLC) cells with the ALDH inhibitor disulfiram (DSF). The paper indicates that ALDH inhibitors DSF and ITCs are potential adjuvants of cisplatin chemotherapy .
1-Isothiocyanato-4-phenoxybenzene is an organic compound characterized by the presence of an isothiocyanate functional group attached to a phenoxybenzene structure. Its molecular formula is C₁₃H₉NOS, and it has a molecular weight of approximately 227.287 g/mol. This compound is notable for its potential applications in various scientific fields, particularly in the development of pharmaceuticals and agrochemicals.
The compound can be sourced from various chemical suppliers, including Sigma-Aldrich, where it is offered as part of a collection of rare and unique chemicals for research purposes . Additionally, it has been referenced in scientific literature discussing the synthesis and applications of isothiocyanates .
1-Isothiocyanato-4-phenoxybenzene falls under the classification of isothiocyanates, which are organic compounds containing the isothiocyanate group (-N=C=S). It is also categorized as a phenyl compound due to its phenoxy substituent.
The synthesis of 1-isothiocyanato-4-phenoxybenzene can be achieved through several methods, primarily involving the reaction of phenol derivatives with thiocyanate sources. A common synthetic route includes:
The reactions typically require controlled conditions, such as specific temperatures and inert atmospheres, to prevent unwanted side reactions. The purification of the product may involve recrystallization or chromatography techniques.
The molecular structure of 1-isothiocyanato-4-phenoxybenzene features a phenoxy group (C₆H₄O) attached to a benzene ring with an isothiocyanate substituent. The structural formula can be represented as follows:
The compound's key structural characteristics include:
1-Isothiocyanato-4-phenoxybenzene can participate in various chemical reactions typical for isothiocyanates:
These reactions often require specific catalysts or conditions (e.g., temperature, solvent) to proceed efficiently. The kinetics and mechanisms can vary significantly based on these factors.
The mechanism by which 1-isothiocyanato-4-phenoxybenzene exerts its biological effects involves its interaction with biological nucleophiles, such as proteins and enzymes. This interaction can lead to modifications in protein function or enzyme activity, which is particularly relevant in pharmacological contexts.
Research indicates that compounds like 1-isothiocyanato-4-phenoxybenzene may exhibit anti-cancer properties due to their ability to induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways .
1-Isothiocyanato-4-phenoxybenzene exhibits several notable physical properties:
The chemical properties include:
Relevant data from studies indicate that its reactivity profile makes it suitable for further derivatization in synthetic applications .
1-Isothiocyanato-4-phenoxybenzene has potential applications in several scientific fields:
1-Isothiocyanato-4-phenoxybenzene (C₁₃H₉NO₂S) is a synthetic isothiocyanate (ITC) that selectively targets aldehyde dehydrogenase (ALDH) isoforms, particularly ALDH3A1 and ALDH7A1. Molecular docking studies using AutoDockTools demonstrate its high binding affinity for these isoforms (binding energy: −8.2 kcal/mol for ALDH3A1), disrupting NAD⁺ cofactor binding and substrate oxidation. In cisplatin-resistant non-small cell lung cancer (NSCLC) lines (A549CisR, H1581), this compound reduces ALDH enzymatic activity by 70% at 5 µM, comparable to disulfiram (DSF). Unlike pan-ALDH inhibitors, it minimally affects ALDH1A1, preserving stem cell regulation in normal tissues [2] [3].
Table 1: ALDH Isoform Inhibition Profile
Isoform | Binding Energy (kcal/mol) | Enzymatic Activity Reduction (%) |
---|---|---|
ALDH3A1 | −8.2 | 70% |
ALDH7A1 | −7.9 | 65% |
ALDH1A1 | −4.3 | 15% |
The compound reverses cisplatin resistance by downregulating ABCC1 (MRP1) transporter expression and inhibiting ALDH-mediated detoxification. In A549CisR cells, co-treatment with 1-Isothiocyanato-4-phenoxybenzene (2.5 µM) and cisplatin reduces the cisplatin IC₅₀ from 150 µM to 45 µM—a 3.3-fold sensitization. This occurs via depletion of glutathione (GSH) conjugates required for cisplatin efflux and direct inhibition of ALDH3A1-dependent survival pathways. RNA-seq data confirm downregulation of ABCC1 and ALDH3A1 genes by 4.8-fold and 3.2-fold, respectively [2] [3].
Table 2: Impact on Cisplatin Resistance in NSCLC Models
Cell Line | Cisplatin IC₅₀ (µM) Alone | Cisplatin IC₅₀ (µM) + Compound | Fold Reduction |
---|---|---|---|
A549 (Parental) | 75 | 70 | 1.1x |
A549CisR (Resistant) | 150 | 45 | 3.3x |
H1581 (Stage 4 NSCLC) | 120 | 38 | 3.2x |
Prolonged exposure (14 days) to 1-Isothiocyanato-4-phenoxybenzene (1 µM) reverses EMT in A549CisR cells, shifting mesenchymal phenotypes to epithelial states. Key changes include:
Though direct ROS data for 1-Isothiocyanato-4-phenoxybenzene is limited, structural analogs like phenethyl isothiocyanate (PEITC) deplete intracellular glutathione (GSH) by 80% and increase ROS 4-fold within 2 hours. This compound’s thiocyanate group likely reacts with GSH to form dithiocarbamates, inhibiting ROS-scavenging enzymes. Elevated ROS (≥2.5-fold baseline) activates JNK/p38 pathways, inducing caspase-3 cleavage and apoptosis in 40% of co-treated NSCLC cells [6] [8] [10].
1-Isothiocyanato-4-phenoxybenzene enhances efficacy of ABC transporter inhibitors by suppressing ABCC1 and ABCC4 expression. In A549CisR cells, pairing with MK-571 (ABCC1 inhibitor) reduces cisplatin IC₅₀ by 6.1-fold vs. 3.3-fold alone. Computational models suggest allosteric disruption of ABCC1 substrate-binding domains, though empirical validation is pending [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7